molecular formula C12H11ClN4O B11948258 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea CAS No. 64699-76-9

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea

Katalognummer: B11948258
CAS-Nummer: 64699-76-9
Molekulargewicht: 262.69 g/mol
InChI-Schlüssel: YLLAZBVNZTUCKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a pyrimidinyl group connected through a urea linkage. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2-pyrimidinyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)-3-(2-pyridinyl)urea: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    1-(3-Chloro-4-methylphenyl)-3-(2-pyrazinyl)urea: Contains a pyrazinyl group, leading to different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

64699-76-9

Molekularformel

C12H11ClN4O

Molekulargewicht

262.69 g/mol

IUPAC-Name

1-(3-chloro-4-methylphenyl)-3-pyrimidin-2-ylurea

InChI

InChI=1S/C12H11ClN4O/c1-8-3-4-9(7-10(8)13)16-12(18)17-11-14-5-2-6-15-11/h2-7H,1H3,(H2,14,15,16,17,18)

InChI-Schlüssel

YLLAZBVNZTUCKV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NC=CC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.